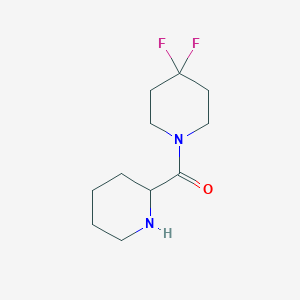

(4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone

描述

(4,4-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone is a bifunctional ketone featuring two nitrogen-containing heterocycles: a 4,4-difluoropiperidine and a piperidine moiety. The difluorination at the piperidine ring enhances metabolic stability and influences electronic properties, which may improve binding affinity to biological targets .

属性

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O/c12-11(13)4-7-15(8-5-11)10(16)9-3-1-2-6-14-9/h9,14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNKITYGWMSODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of 4,4-Difluoropiperidine

The core fluorinated piperidine ring is synthesized through fluorination of piperidine derivatives. A common approach involves reacting piperidine with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). These reagents facilitate selective fluorination at the 4-position, yielding 4,4-difluoropiperidine.

Nucleophilic Substitution to Attach Piperidine

The fluorinated piperidine intermediate then undergoes nucleophilic substitution with a suitable piperidin-2-yl precursor bearing a leaving group, such as a halide or a tosylate. This step is typically carried out under basic conditions (e.g., with potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, promoting substitution at the nitrogen or carbon centers.

Formation of the Methanone Linkage

The final step involves coupling the two heterocyclic fragments via a methanone linkage. This is often achieved through a condensation reaction between an acyl chloride or an acid derivative of one fragment and an amine group of the other. Reagents such as oxalyl chloride or thionyl chloride are used to generate acyl chlorides, which then react with the amine to form the ketone linkage.

Detailed Reaction Conditions and Optimization

| Step | Reagents | Solvents | Conditions | Notes |

|---|---|---|---|---|

| Fluorination | Sulfur tetrafluoride (SF₄) or DAST | Inert solvents (e.g., dichloromethane) | Reflux or room temperature | Selective fluorination at 4-position |

| Nucleophilic substitution | Potassium carbonate, sodium hydride | DMF or acetonitrile | 0°C to room temperature | Promotes substitution on piperidine derivative |

| Methanone formation | Acyl chloride or acid derivative | Dichloromethane or chloroform | Reflux | Coupling under inert atmosphere |

Industrial Production and Scale-Up

Industrial synthesis emphasizes continuous flow reactors and automation to enhance yield, reduce impurities, and ensure batch-to-batch consistency. The process involves:

- Precise control of fluorination conditions,

- Efficient purification via chromatography or crystallization,

- Use of high-purity reagents and solvents.

Optimization focuses on minimizing side reactions, controlling fluorination selectivity, and improving overall yield.

Research Findings and Data Tables

Research literature indicates that the synthesis of fluorinated piperidine derivatives can achieve yields exceeding 70% under optimized conditions. For example, fluorination reactions using SF₄ or DAST typically yield high purity intermediates suitable for subsequent coupling steps.

Summary of Key Data

Notes on Synthesis Challenges and Optimization

- Selectivity: Achieving regioselective fluorination at the 4-position requires careful control of reaction conditions and reagent choice.

- Purity: Purification steps such as chromatography or recrystallization are critical to remove unreacted starting materials and side products.

- Yield: Optimization of temperature, solvent, and reagent equivalents enhances overall yield and reduces byproduct formation.

化学反应分析

Types of Reactions

(4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

(4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.

作用机制

The mechanism of action of (4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Histone Deacetylase (HDAC) Inhibitors

The introduction of the 4,4-difluoropiperidin-1-yl group into HDAC inhibitors (HDACis) was explored by Yao, Li, and coworkers. While fluorination improved metabolic stability, the resulting compounds exhibited only moderate antiproliferative activity against MDA-MB-231 breast cancer cells (IC₅₀ ~10–50 µM) compared to non-fluorinated analogs.

Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors

In a study of ALDH1A1 inhibitors, cyclopropyl-[4-[4-(4,4-difluoropiperidin-1-yl)-6-fluoroquinoline-3-carbonyl]piperazin-1-yl]methanone demonstrated weak inhibitory activity (IC₅₀ = 2330–57,000 nM) compared to cyclopropyl-[4-[4-(4,4-dimethylcyclohexen-1-yl)-6-fluoroquinoline-3-carbonyl]piperazin-1-yl]methanone (IC₅₀ = 13–112 nM). The replacement of the 4,4-difluoropiperidine with a 4,4-dimethylcyclohexenyl group improved potency by >100-fold, highlighting the critical role of hydrophobic substituents in enzyme binding .

Cannabinoid CB2 Receptor Agonists

In CB2 receptor agonist design, the compound 3-(3-(trifluoromethyl)phenyl)-1-(4,4-difluoropiperidin-1-yl)methyl-H-imidazo[1,5-a]pyridine exhibited high potency (hCB2 IC₅₀ = 5 nM) and selectivity (>500-fold over CB1). The 4,4-difluoropiperidine group was essential for maintaining receptor affinity and reducing off-target effects .

Structural and Physicochemical Properties

Thermal Stability

Compounds with hydrogen bond-rich frameworks, such as di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole), exhibit higher thermal stability (decomposition at 247–289°C) compared to (4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone. The latter’s reduced hydrogen-bonding capacity may lower its stability under thermal stress .

Crystallographic Features

The target compound’s analogs, such as (R)-(3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidin-1-yl)(4,4-difluoropiperidin-1-yl)methanone, crystallize in orthorhombic systems (e.g., space group Pbc2) with densities ~1.675 g·cm⁻³, consistent with fluorinated piperidine derivatives .

Pharmacokinetic and Pharmacodynamic Profiles

The compound (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone demonstrated favorable pharmacokinetics in preclinical studies, including oral bioavailability and brain penetration, attributed to the difluoropiperidine group’s balance of lipophilicity and polarity .

Data Table: Key Comparative Metrics

生物活性

(4,4-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in the realms of cancer therapy and cannabinoid receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : CHFNO

- Molecular Weight : 246.27 g/mol

- CAS Number : 1888669-68-8

- Melting Point : Data not specified in available sources.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In particular, it has shown promising results in disrupting protein interactions critical for cancer cell proliferation.

-

Mechanism : The compound was found to inhibit the interaction between c-Myc and Max proteins, leading to reduced c-Myc levels and subsequent apoptosis in cancer cells.

Cell Line IC50 (μM) A549 (Lung Cancer) 6.32 NCI-H1299 11.39

In a syngeneic tumor model, the compound demonstrated a tumor growth inhibition rate of up to 76.4%, indicating its potential as a therapeutic agent against lung cancer .

2. Cannabinoid Receptor Modulation

The compound's structural similarity to known cannabinoid receptor modulators suggests it may interact with these receptors, particularly CB1 and CB2.

- Binding Affinity : It has been reported that compounds with similar structures exhibit selective binding to CB1 receptors, which are linked to various physiological processes including appetite regulation and pain perception .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of related compounds demonstrated that modifications in piperidine structures could enhance efficacy against lung cancer cell lines. The results showed that specific substitutions led to improved binding affinity and reduced toxicity profiles compared to existing treatments .

Case Study 2: Cannabinoid Receptor Interaction

Research on cannabinoid receptor modulators indicated that compounds like this compound could serve as potential CB1 inverse agonists. This property is significant for developing drugs with fewer side effects than traditional CB1 antagonists .

Research Findings

Multiple studies have contributed to understanding the biological activity of this compound:

- Anticancer Mechanisms : Research indicates that targeting c-Myc with this compound can lead to significant apoptosis in lung cancer cells, suggesting a novel therapeutic pathway .

- Cannabinoid Receptor Selectivity : The compound's ability to selectively bind to CB1 receptors may provide insights into developing treatments for disorders related to cannabinoid signaling without the psychiatric side effects associated with some existing drugs .

常见问题

Q. What synthetic routes are commonly employed for preparing (4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone?

The compound is typically synthesized via amide coupling or Friedel-Crafts acylation reactions. For example, benzoylpiperidine derivatives (structurally analogous) are synthesized by reacting piperidine intermediates with activated carboxylic acids or acyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl₃) . Post-synthesis purification often employs column chromatography with solvents like n-hexane/EtOAc mixtures .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization involves 1H/13C-NMR to verify chemical environments (e.g., difluoropiperidine and piperidinyl methanone groups), HPLC for purity assessment (>95% peak area at 254 nm), and elemental analysis to validate empirical formulas. Discrepancies in elemental analysis (e.g., carbon content) may require orthogonal methods like mass spectrometry .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacological effects?

Diet-induced obese (DIO) Sprague-Dawley rats are used to assess anti-obesity effects, measuring food intake reduction and metabolic parameters. Studies should adhere to ethical guidelines outlined in the Guide for the Care and Use of Laboratory Animals to ensure humane treatment .

Advanced Research Questions

Q. How can SHELX programs be applied in crystallographic refinement of this compound?

SHELXL is ideal for small-molecule refinement, particularly for high-resolution or twinned data. The program optimizes positional and displacement parameters using least-squares minimization. For structural ambiguity (e.g., disordered fluorine atoms), iterative refinement with restraints improves accuracy .

Q. What strategies address contradictory data in pharmacological assays, such as conflicting receptor binding affinities?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Iterative structure-activity relationship (SAR) studies are critical: modify substituents (e.g., fluorine positioning) and validate using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding). Cross-referencing in vitro results with in vivo efficacy (e.g., DIO rat models) resolves discrepancies .

Q. How do structural modifications at the piperidin-2-yl moiety influence histamine receptor selectivity?

Substituting the piperidin-2-yl group with bulkier or electron-withdrawing groups (e.g., trifluoromethyl) alters steric and electronic interactions with histamine H3 receptors. For instance, fluorination enhances metabolic stability and receptor affinity, as seen in analogues like N-(3-chloro-4-fluorophenyl)-difluoropiperidine derivatives .

Q. What computational methods predict the compound’s interaction with histamine H3 receptors?

Molecular docking (using AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor binding. Key interactions include hydrogen bonding with Glu206 and hydrophobic contacts with Phe254. Validation against known H3 inverse agonists (e.g., pitolisant) refines predictions .

Q. How can elemental analysis discrepancies be resolved during purity assessment?

Discrepancies (e.g., carbon content deviations) may stem from hygroscopicity or incomplete combustion. Orthogonal validation via high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) improves accuracy. Repetition under controlled humidity and temperature minimizes experimental error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。